molecular formula C14H10FN B8514689 2-Fluorobiphenyl-4-acetonitrile

2-Fluorobiphenyl-4-acetonitrile

Cat. No.: B8514689
M. Wt: 211.23 g/mol
InChI Key: FSUMNZMCADOFGQ-UHFFFAOYSA-N
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Description

2-Fluorobiphenyl-4-acetonitrile is a useful research compound. Its molecular formula is C14H10FN and its molecular weight is 211.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10FN

Molecular Weight

211.23 g/mol

IUPAC Name

2-(3-fluoro-4-phenylphenyl)acetonitrile

InChI

InChI=1S/C14H10FN/c15-14-10-11(8-9-16)6-7-13(14)12-4-2-1-3-5-12/h1-7,10H,8H2

InChI Key

FSUMNZMCADOFGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)CC#N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The crude monobromide prepared in Example 4 was refluxed with 100 ml of EtOH and 6.9 g (0.14 mol) of NaCN for one hour. Most of the EtOH was then removed in a rotary evaporator at reduced pressure and the resulting residue was partitioned between H2O and Et2O. The Et2O phase was dried over MgSO4 and concentrated to leave 19.3 g of brown semi-solid material. Analysis of this material by NMR showed that it contained the acetonitrile and only trace amounts of the monobromide. The crude acetonitrile material was stirred all night in petroleum ether and then filtered. The product was collected as 13.2 g of brown solid that contained about 5% of the starting material according to GC analysis. Concentration of the petroleum ether solution gave 4.9 g of orange liquid that contained mostly the starting material and some of the product acetonitrile. The yield of the 95% pure acetonitrile based on unrecovered fluoride (3) was about 70-80%.
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fluoride
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Synthesis routes and methods II

Procedure details

A biphasic mixture of water (3 mL) and toluene (10 mL) containing (4-bromo-3-fluoro-phenyl)-acetonitrile (457 mg, 2.14 mmol), sodium carbonate (1.00 g, 9.45 mmol), phenyl boronic acid (781 mg, 6.41 mmol) was sparged with nitrogen for 10 min, tetrakis(triphenylphosphine)palladium (250 mg) was added and the mixture heated to reflux for 48 hrs. After cooling, the solution was diluted with EtOAc, washed with water, the organic phase dried (MgSO4), filtered and evaporated to dryness. The residue was purified by column chromatography (0 to 10% EtOAc in hexanes) to afford (2-fluoro-biphenyl-4-yl)-acetonitrile as a colorless solid. 1H NMR (500 MHz, CDCl3) δ 7.54 (2H, m), 7.46 (3H, m), 7.40 (1H, m), 7.17 (2H, m), 3.79 (3H, s).
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3 mL
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10 mL
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457 mg
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1 g
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781 mg
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